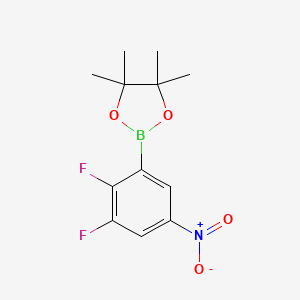

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluoro-5-nitrophenylboronic acid pinacol ester is a chemical compound with the formula C12H14BF2NO4 . It is a highly valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 285.05 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescence properties in the solid state at room temperature. This finding is significant because it challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the out-of-plane distortion at the (pinacol)B-Cipso moiety in the T1 excited state contributes to this phosphorescence (Shoji et al., 2017).

Cross-Coupling Reactions

Arylboronic acid pinacol esters are used in palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling with 1-alkenyl halides or triflates demonstrates their utility in organic synthesis (Takagi et al., 2002).

Nickel-Catalyzed Transformations

Nickel-catalyzed transformations of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation and transmetalation with bis(pinacolato)diboron (B2pin2) are another application. This process is useful for converting various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016).

Synthesis of π-Conjugated Polymers

Arylboronic esters play a role in the synthesis of π-conjugated polymers. Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst results in high-molecular-weight polymers with boronic acid (ester) moieties at both ends. This method provides a unique approach to polycondensation (Nojima et al., 2016).

Multifunctional Thin Film Electrode Surfaces

A multifunctional thin film surface capable of immobilizing diverse molecules on a single gold electrode was prepared using phenylboronic acid pinacol ester diazonium salts. This surface is significant for applications in electrochemical measurements and biosensing (Harper et al., 2009).

Radiofluorination Reactions

Phenylboronic pinacol esters are investigated in transition-metal-mediated radiofluorination reactions. Addition of pyridine to the reaction medium significantly improves the radiofluorination yields, which is essential for producing clinically-relevant radiotracers for PET imaging (Antuganov et al., 2017).

Hydrolysis at Physiological pH

Phenylboronic pinacol esters are studied for their hydrolysis at physiological pH. The hydrolysis kinetics depend on the substituents in the aromatic ring, and the reaction rate is accelerated at physiological pH, which has implications for pharmacological purposes (Achilli et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters are known to participate in various transformations into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The susceptibility of boronic esters to hydrolysis is known to be influenced by the ph of the environment, which can impact their bioavailability .

Result of Action

The compound’s role in the suzuki–miyaura coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The action of 2,3-Difluoro-5-nitrophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, a key step in many of their reactions, is known to be strongly influenced by pH .

Properties

IUPAC Name |

2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQAXTCSCPDQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)

![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2421652.png)

![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2421659.png)

![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)